
(1-Bromo-3,3-dimethylbutan-2-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-3,3-dimethylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Br. It is a brominated derivative of cyclobutane, featuring a cyclobutane ring substituted with a 1-bromo-3,3-dimethylbutan-2-yl group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3,3-dimethylbutan-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3-dimethylbutan-2-ylcyclobutane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(1-Bromo-3,3-dimethylbutan-2-yl)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
(1-Bromo-3,3-dimethylbutan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
作用机制
The mechanism of action of (1-Bromo-3,3-dimethylbutan-2-yl)cyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, making the compound susceptible to nucleophilic substitution reactions. The cyclobutane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of open-chain compounds.
相似化合物的比较
Similar Compounds
- (1-Bromo-2,3-dimethylbutan-2-yl)cyclobutane
- (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane
- (1-Iodo-3,3-dimethylbutan-2-yl)cyclobutane
Uniqueness
(1-Bromo-3,3-dimethylbutan-2-yl)cyclobutane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The steric hindrance provided by the 3,3-dimethylbutan-2-yl group also influences its chemical behavior, making it a valuable compound for specific synthetic applications.
属性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
(1-bromo-3,3-dimethylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Br/c1-10(2,3)9(7-11)8-5-4-6-8/h8-9H,4-7H2,1-3H3 |
InChI 键 |
PQVKZVHURMWGOA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CBr)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13224281.png)
![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224282.png)
![8-(4-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13224283.png)
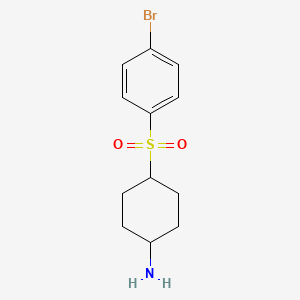
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine](/img/structure/B13224294.png)
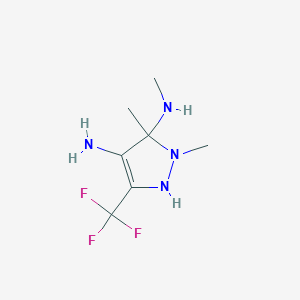
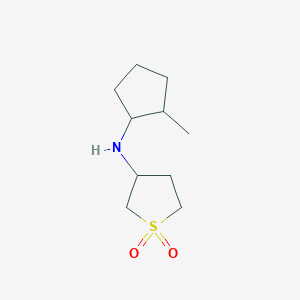
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13224308.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13224334.png)
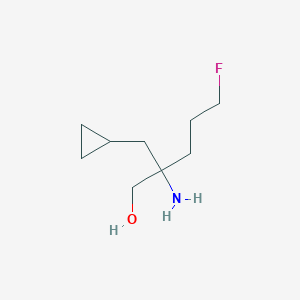
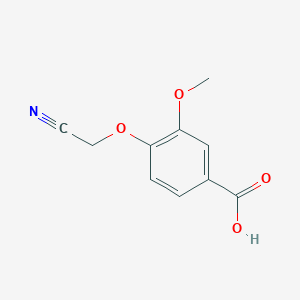

![tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13224365.png)
amine](/img/structure/B13224382.png)
